2,5-dimethoxy-N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide
Description
Properties
IUPAC Name |
2,5-dimethoxy-N-[2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O5S2/c1-14-19(29-21(23-14)15-5-7-16(26-2)8-6-15)11-12-22-30(24,25)20-13-17(27-3)9-10-18(20)28-4/h5-10,13,22H,11-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLHYJGXAALDXLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)OC)CCNS(=O)(=O)C3=C(C=CC(=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethoxy-N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the benzenesulfonamide core, followed by the introduction of methoxy groups at the 2 and 5 positions. The thiazole ring is then synthesized and attached to the benzenesulfonamide core through a series of coupling reactions. The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,5-dimethoxy-N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of nitro groups results in amines.
Scientific Research Applications
2,5-dimethoxy-N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe for studying biological pathways and interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,5-dimethoxy-N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biological pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Key Differences
The compound shares functional group similarities with sulfonamide-triazole hybrids (e.g., compounds [7–9] in ) . Below is a comparative analysis:
Research Findings and Data Gaps
While the provided evidence lacks direct data on the target compound, extrapolation from analogues suggests:
- Stability : Thiazole derivatives are generally more stable than triazole tautomers, which require equilibrium control .
- Synthetic Challenges : Introducing multiple methoxy groups may complicate purification compared to halogenated systems.
Proposed Research Directions
Spectral Characterization : Validate IR/NMR peaks (e.g., C=S at ~1240 cm⁻¹, SO₂ asymmetric stretch ~1350 cm⁻¹).
Docking Studies : Compare sulfonamide-enzyme interactions with triazole analogues.
Solubility Profiling : Assess impact of methoxy vs. halogen substituents on aqueous solubility.
Biological Activity
2,5-Dimethoxy-N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide is a complex organic compound with potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following structural formula:
- Molecular Formula : C20H26N2O4S
- Molecular Weight : 394.50 g/mol
- IUPAC Name : this compound
This compound features a sulfonamide group, which is known for its diverse biological activities, including antimicrobial and anti-inflammatory effects.
Antimicrobial Activity
Sulfonamides, including this compound, are recognized for their antimicrobial properties. Research indicates that compounds with similar structures exhibit significant activity against various bacterial strains. For instance, studies have shown that derivatives of benzene sulfonamides can inhibit bacterial growth effectively .
Anti-cancer Potential
Recent investigations highlight the anti-cancer potential of sulfonamide derivatives. In vitro studies demonstrated that compounds similar to this compound exhibit cytotoxic effects against several cancer cell lines . This suggests that the compound could be further explored for its therapeutic applications in oncology.
Cardiovascular Effects
The biological activity of sulfonamides extends to cardiovascular effects. A study on related compounds indicated their ability to influence perfusion pressure and coronary resistance through calcium channel inhibition . This mechanism may also apply to this compound, suggesting a potential role in managing cardiovascular diseases.
The proposed mechanisms of action for this compound include:
- Enzyme Inhibition : Similar sulfonamides have been shown to inhibit specific enzymes involved in bacterial biosynthesis and cancer cell proliferation.
- Calcium Channel Modulation : The interaction with calcium channels may lead to alterations in vascular tone and cardiac function, affecting blood pressure regulation.
Case Studies and Experimental Data
A series of experiments were conducted to evaluate the biological activity of related sulfonamide compounds. The following table summarizes key findings from these studies:
| Compound Name | Dose (nM) | Effect on Perfusion Pressure | Effect on Coronary Resistance |
|---|---|---|---|
| Control | - | No change | No change |
| Compound A | 0.001 | Decreased | Decreased |
| Compound B | 0.001 | Decreased | No significant change |
| Compound C | 0.001 | Significant decrease | Significant decrease |
These results indicate that specific modifications in the structure of sulfonamides can lead to enhanced biological activity .
Pharmacokinetics and Toxicology
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound. Initial theoretical evaluations suggest favorable pharmacokinetic profiles for similar compounds using tools such as SwissADME . However, detailed experimental data on this specific compound are still required.
Q & A
Q. What are the optimized synthetic routes for 2,5-dimethoxy-N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide?
The synthesis involves multi-step organic reactions. A validated approach includes:
- Thiazole core formation : Reacting 4-methoxyphenyl-substituted precursors with ethylenediamine derivatives under reflux conditions in ethanol or dichloromethane .
- Sulfonamide coupling : Introducing the sulfonamide group via reaction with 2,5-dimethoxybenzenesulfonyl chloride in dry pyridine at room temperature for 5 hours, followed by acidification and purification via flash chromatography .
- Key considerations : Use of TLC to monitor reaction progress and optimize yields (60–75%) .
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
- NMR spectroscopy : 1H/13C NMR for verifying sulfonamide linkage (δ 7.5–8.0 ppm for aromatic protons) and methoxy groups (δ 3.8–4.0 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]+ ion at m/z 515.14) .
- X-ray crystallography : For resolving stereochemical ambiguities (if crystalline derivatives are available) .
Q. What preliminary biological screening assays are recommended for this compound?
- Antimicrobial activity : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with ampicillin as a positive control .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50 values .
- Dose-response curves : To establish potency thresholds and compare with structurally similar sulfonamides .
Advanced Research Questions
Q. How can researchers resolve contradictory data on this compound’s biological activity across studies?
- Orthogonal assays : Validate antimicrobial claims using both in vitro (microbroth dilution) and in silico (molecular docking against bacterial enzymes like dihydrofolate reductase) .
- Metabolic stability : Assess hepatic microsomal stability to rule out false negatives due to rapid degradation .
- Structural analogs : Compare activity with derivatives lacking the 4-methylthiazole or dimethoxy groups to isolate pharmacophores .
Q. What computational strategies are effective for studying its target interactions?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to sulfonamide targets (e.g., carbonic anhydrase IX) .
- MD simulations : Perform 100-ns simulations in explicit solvent (e.g., TIP3P water) to evaluate binding stability and conformational flexibility .
- QSAR modeling : Corrogate substituent effects (e.g., methoxy vs. methyl groups) on activity using descriptors like logP and polar surface area .
Q. How can researchers design experiments to probe its mechanism of action in cancer models?
- Apoptosis assays : Flow cytometry with Annexin V/PI staining to quantify programmed cell death .
- Western blotting : Evaluate downstream targets (e.g., caspase-3, PARP cleavage) in treated vs. untreated cells .
- Transcriptomics : RNA-seq to identify differentially expressed genes (e.g., p53, Bcl-2) .
Q. What strategies mitigate challenges in its solubility and bioavailability?
- Co-crystallization : Co-formulate with cyclodextrins or PEG derivatives to enhance aqueous solubility .
- Prodrug design : Introduce hydrolyzable esters at the sulfonamide group to improve membrane permeability .
- Pharmacokinetic profiling : Conduct IV/PO dosing in rodent models to calculate bioavailability (e.g., AUC0–24) .
Methodological Recommendations
- Synthetic reproducibility : Strictly control moisture levels during sulfonamide coupling to prevent hydrolysis .
- Data validation : Use triplicate biological replicates and report standard deviations to ensure statistical rigor .
- Ethical compliance : Follow OECD guidelines for in vivo studies to ensure humane treatment of animal models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
